10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol
Description
Properties
IUPAC Name |
10-fluoro-2-methyl-6H-pyrimido[1,2-b]indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c1-6-5-9(16)15-11(13-6)10-7(12)3-2-4-8(10)14-15/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFVNCHLBUAJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C3=C(N2)C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236232 | |
| Record name | Pyrimido[1,2-b]indazol-4-ol, 10-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-61-5 | |
| Record name | Pyrimido[1,2-b]indazol-4-ol, 10-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Approach Using β-Ketoesters and Amino Precursors
A widely adopted method for synthesizing pyrimido[1,2-b]indazole derivatives involves the condensation of an appropriate amino-substituted precursor with β-ketoesters under acidic conditions:
- Procedure : The amino precursor (e.g., 2-methyl-substituted aminopyrimidine) is reacted with ethyl 4,4,4-trifluoroacetoacetate or similar β-ketoesters in dry methanol with polyphosphoric acid as catalyst under reflux for 24 hours in an inert atmosphere (argon).
- Outcome : This yields 2-substituted pyrimido[1,2-b]indazole-4-one derivatives with good to excellent yields (70–98%).
- Example Data : For trifluoromethylated analogs, yields ranged from 70% to 98%, depending on substituents on the pyrimidine ring.
Halogenation and Functional Group Transformation
The 4-position hydroxyl group of the pyrimidoindazole can be converted to a chloro substituent using phosphorus oxychloride (POCl₃):
- Procedure : The 2-substituted pyrimido[1,2-b]indazole-4-one derivative is refluxed with POCl₃ for approximately 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup : After cooling, excess POCl₃ is removed under vacuum, and the product is extracted with dichloromethane, dried, and purified by silica gel chromatography.
- Yields : Chlorinated products are obtained in yields ranging from 78% to 85%.
Specific Synthetic Strategies for 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol
Although direct literature specifically naming this compound is limited, analogous preparation methods for closely related compounds provide a blueprint:
Starting Materials and Key Intermediates
- 2-Methyl-aza-quinazoline derivatives serve as important intermediates for pyrimidoindazole synthesis. These can be prepared through known aza-quinazoline synthetic routes involving substituted aminopyrimidines and appropriate cyclization steps.
- Fluorinated substituents are introduced either via fluorinated precursors or by selective halogen exchange reactions on intermediates.
Indazole Ring Functionalization
- The indazole ring nitrogen (N-1) may require protection during synthesis to avoid side reactions. Protecting groups such as tetrahydropyranyl can be employed and later removed under acidic conditions.
- Functionalization at the 3-position of the indazole ring (e.g., iodination) enables further elaboration through palladium-catalyzed cross-coupling reactions (Suzuki, Heck) to introduce pyrimidine or fluorinated groups.
Palladium-Catalyzed Coupling Reactions
- Key steps involve coupling of halogenated indazole derivatives with fluorinated aryl or heteroaryl groups using Pd(II) acetate catalysts, phosphine ligands, and bases like N,N-diisopropylethylamine in solvents such as DMF at elevated temperatures (~80°C).
- This strategy allows precise installation of the fluorophenyl substituent at the desired position on the fused ring system.
Summary Table of Preparation Methods and Conditions
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Condensation with β-ketoester | Amino precursor + ethyl trifluoroacetoacetate, polyphosphoric acid, reflux in MeOH, 24 h under Ar | 70–98 | Produces 2-substituted pyrimidoindazole-4-one |
| Chlorination at 4-position | POCl₃, reflux 3 h, extraction with DCM | 78–85 | Converts 4-ol to 4-chloro derivative |
| Indazole N-1 protection | Tetrahydropyranyl or other protecting groups | N/A | Protects N-1 during functionalization |
| Halogenation at C-3 indazole | Iodine, base (K₂CO₃), DMF solvent | Moderate | Enables cross-coupling reactions |
| Pd-catalyzed coupling | Pd(OAc)₂, tri-o-tolylphosphine, base (DIPEA), DMF, 80°C | High (80–90) | Introduces fluorophenyl substituents |
Research Findings and Optimization Notes
- The use of polyphosphoric acid as a catalyst in condensation reactions provides high regioselectivity and good yields for pyrimidoindazole ring formation.
- Chlorination with POCl₃ is efficient and selective, but reaction time and temperature must be carefully controlled to avoid decomposition.
- Protecting groups on the indazole nitrogen are crucial for multi-step syntheses involving palladium-catalyzed cross-couplings.
- Pd-catalyzed Suzuki and Heck reactions allow for modular introduction of fluorinated aromatic groups, critical for achieving the 10-fluoro substitution.
- Reaction monitoring by TLC and purification by silica gel chromatography are standard to ensure product purity and yield optimization.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with DNA replication and repair processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
Trifluoromethylated Derivatives (e.g., 4-amino-2-trifluoromethyl pyrimido[1,2-b]indazoles) Synthesized via cyclocondensation of 3-aminoindazole derivatives, yielding 46 examples with 46–87% yields depending on substituent nucleophilicity .
Aryl-Substituted Derivatives (e.g., 4-(2-phenylpyrimido[1,2-b]indazol-4-yl)phenol) Compounds such as 4k (phenol-substituted) and 4j (nitrophenyl-substituted) were synthesized in 75–87% yields . Bulky aryl groups (e.g., phenyl, nitrophenyl) increase molecular weight (up to 366.11 g/mol) and may reduce solubility compared to the target compound (217.20 g/mol) .
Physicochemical Properties
Observations:
- Melting Points: Aryl-substituted derivatives (e.g., 4k, 4j) exhibit higher melting points (272–308°C) due to strong intermolecular interactions (e.g., hydrogen bonding from -OH or dipole effects from -NO₂) . The target compound’s melting point is unspecified but likely lower due to its smaller size and lack of bulky groups.
- Solubility : The hydroxyl group in the target compound and 4k may improve aqueous solubility, whereas trifluoromethylated derivatives could favor lipid solubility .
- Synthetic Flexibility : Trifluoromethylated derivatives demonstrate broader substrate scope (46 examples) but require careful optimization of nucleophilicity for optimal yields .
Electronic and Steric Effects
- Fluorine vs.
- Methyl vs. Aryl Groups : The 2-methyl group in the target compound reduces steric hindrance compared to phenyl or nitrophenyl substituents, possibly enhancing synthetic accessibility .
Biological Activity
10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions that yield various derivatives with distinct biological properties. Recent studies have reported methods that allow for the generation of multiple pyrimido[1,2-b]indazole derivatives through selective cyclization processes. These methods not only enhance the yield but also allow for modifications that can improve biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. It has been shown to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Compounds derived from this scaffold showed IC50 values ranging from 1.629 to 4.798 μM, significantly lower than standard treatments like Staurosporine (IC50 = 8.029 μM) .
- A549 Cell Line : Notable antiproliferative activity was observed with IC50 values of 2.305 μM for compound derivatives compared to a reference drug value of 7.35 μM, indicating a strong potential for therapeutic applications in lung cancer treatment .
Comparative Cytotoxicity
The following table summarizes the IC50 values for various derivatives against different cancer cell lines:
| Compound | MCF-7 IC50 (μM) | A549 IC50 (μM) | Caco2 IC50 (μM) |
|---|---|---|---|
| 4f | 1.629 | 3.304 | 4.990 |
| 4i | 1.841 | 2.305 | 6.909 |
| 4d | 4.680 | >10 | 9.632 |
| Staurosporine | 8.029 | 7.350 | 11.290 |
Safety Profile
In addition to its anticancer properties, studies have indicated that compounds based on this scaffold demonstrate a favorable safety profile when tested against normal cells (e.g., MCF-10a). For instance, the IC50 values against normal mammary gland epithelial cells were found to be higher than those against cancerous cells, suggesting selective toxicity towards malignant cells .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- In Vitro Studies : A study evaluated the cytotoxicity of various indazole derivatives in vitro against multiple cancer cell lines, confirming the significant activity of compounds derived from the pyrimido[1,2-b]indazole framework .
- Mechanistic Insights : Further mechanistic studies on the most promising compounds revealed their ability to induce G2/M phase cell cycle arrest and activate apoptotic pathways in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated pyrimidoindazole derivatives typically involves cyclocondensation of aminoindazole precursors with fluorinated β-ketoesters. For example, trifluoromethylated analogs are synthesized by refluxing aminoindazole derivatives with ethyl trifluoroacetoacetate in dry methanol under argon, catalyzed by polyphosphoric acid (PPA) . Key variables include:
- Reaction Time : Extended reflux (24 hours) ensures complete cyclization.
- Catalyst : PPA enhances electrophilicity of the carbonyl group.
- Solvent : Methanol balances solubility and reactivity.
- Yield Optimization : Crude product purification via suspension in water and washing with diethyl ether improves purity (typical yields: 60–75%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and fluorine substitution. For example:
- ¹⁹F-NMR : Detects chemical shifts specific to the 10-fluoro position (typically δ −110 to −120 ppm for aromatic C-F bonds) .
- ¹H-NMR : Methyl groups (e.g., 2-methyl) appear as singlets near δ 2.5 ppm, while indazole protons show distinct coupling patterns .
- IR Spectroscopy : Hydroxyl (O-H) stretches near 3200–3400 cm⁻¹ and carbonyl (C=O) stretches at 1660–1680 cm⁻¹ confirm functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in pyrimidoindazole synthesis?
- Methodological Answer : Fluorine’s electronegativity directs electrophilic substitution. In aminoindazole precursors, the C-10 position is activated for fluorination due to electron-withdrawing effects of adjacent nitrogen atoms. Computational studies (e.g., DFT) can map electron density to predict regioselectivity. Experimental validation involves synthesizing intermediates with varying substituents and analyzing substitution patterns via XRD or NOE NMR .
Q. How do steric and electronic effects of the 2-methyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 2-methyl group enhances steric hindrance, reducing nucleophilic attack on the pyrimidine ring. Electronic effects are probed via:
- Hammett Studies : Correlating substituent σ-values with reaction rates in cross-coupling reactions.
- SAR Analysis : Comparing bioactivity of 2-methyl analogs vs. unsubstituted derivatives in enzyme inhibition assays (e.g., kinase or CYP450 targets) .
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms or solvent polarity. Systematic protocols include:
- Phase Solubility Analysis : Measure solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
- Thermodynamic Studies : DSC/TGA to identify hydrates or solvates.
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations for enhanced aqueous solubility .
Critical Analysis of Contradictions
- Fluorination Efficiency : Lower yields in DMF-based systems (Table 1) vs. methanol-PPA systems suggest solvent polarity affects intermediate stability. Researchers should optimize solvent-catalyst pairs for target substrates .
- Bioactivity Variability : Fluorine’s position (C-10 vs. C-8) may alter binding affinity in enzyme assays. Isotopic labeling (¹⁸F) or X-ray crystallography of protein-ligand complexes can resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
